

Comparative Selectivity Profiling of AC265347 and Other Calcium-Sensing Receptor Modulators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2-amino-N-[2-(4-morpholinyl)ethyl]benzamide |
| Cat. No.: | B183050 |

[Get Quote](#)

A Guide for Researchers and Drug Development Professionals

In the landscape of therapeutic agents targeting the Calcium-Sensing Receptor (CaSR), a nuanced understanding of their selectivity is paramount for predicting clinical efficacy and potential off-target effects. This guide provides a comparative analysis of the selectivity profile of AC265347, a novel benzothiazole derivative, alongside the established CaSR modulators, cinacalcet and evocalcet.

It is important to note that the initial query for "**2-amino-N-[2-(4-morpholinyl)ethyl]benzamide**" did not yield a well-characterized compound with extensive selectivity data. The research landscape strongly suggests that the intended compound of interest is likely AC265347, a positive allosteric modulator (PAM) of the CaSR with a distinct chemical scaffold. This guide will therefore focus on AC265347, providing a detailed comparison with other key players in the field.

On-Target and Off-Target Activity Profile

The following tables summarize the available quantitative data for AC265347, cinacalcet, and evocalcet, focusing on their activity at the CaSR and known off-target interactions. A comprehensive head-to-head screening of these compounds against a broad panel of

receptors and enzymes is not publicly available, thus the off-target data is based on specific published findings.

Table 1: On-Target Activity at the Calcium-Sensing Receptor (CaSR)

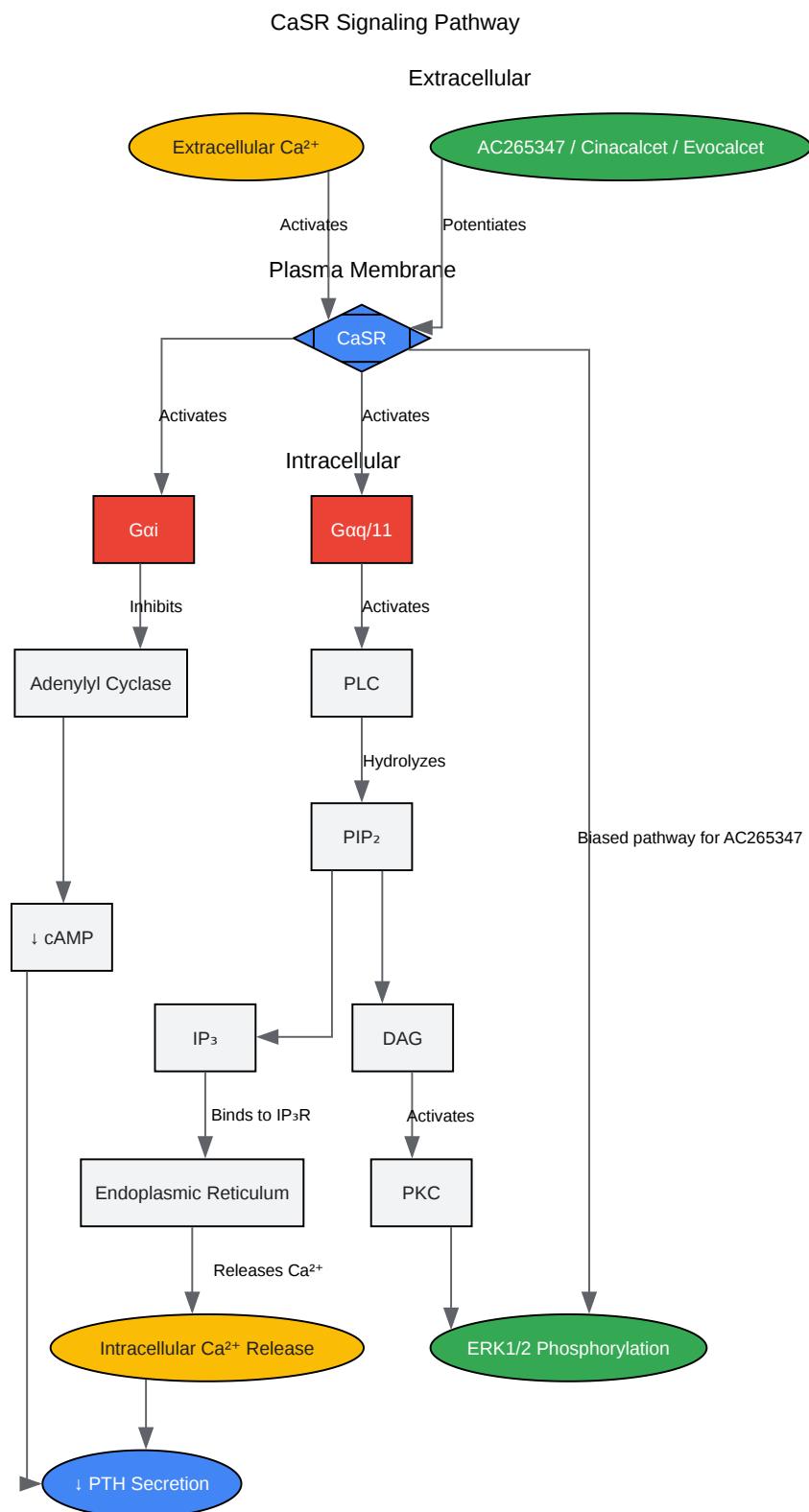
| Compound | Mechanism of Action | Potency (pEC ₅₀) | Intrinsic Agonism | Biased Signaling |
|------------|---|--|-----------------------|--|
| AC265347 | Positive Allosteric Modulator (PAM) with agonist activity | ~7.5 (in PI hydrolysis assay) [1] | Yes | Preferentially enhances ERK1/2 phosphorylation over intracellular Ca ²⁺ mobilization. |
| Cinacalcet | Positive Allosteric Modulator (PAM) | Not explicitly stated in comparative studies | Minimal | Shows reverse biased modulatory profile compared to AC265347. |
| Evocalcet | Positive Allosteric Modulator (PAM) | Not explicitly stated in comparative studies | Not explicitly stated | Suggested to have improved CaSR selectivity. [2] |

Table 2: Off-Target Selectivity Profile

| Compound | Off-Target | Activity | Notes |
|------------------|---|---|---|
| AC265347 | GABA-B Receptor | No significant activity observed. ^[3] | Tested as part of initial selectivity profiling. |
| PTH1 Receptor | No significant activity observed. ^[3] | Tested as part of initial selectivity profiling. | |
| CYP2D6 | No significant inhibition. ^[1] | In contrast to cinacalcet. | |
| Cinacalcet | CYP2D6 | Potent inhibitor. ^[4] | Potential for drug-drug interactions. |
| CYP3A4, CYP1A2 | Metabolized by these enzymes. ^[4] | | |
| Evocalcet | Various CYPs | Reduced potential for CYP-mediated drug interactions compared to cinacalcet. ^[2] | Considered to have a better safety profile regarding drug interactions. |
| Non-CaSR targets | Fewer off-target effects compared to cinacalcet. ^[2] | General statement from comparative reviews. | |

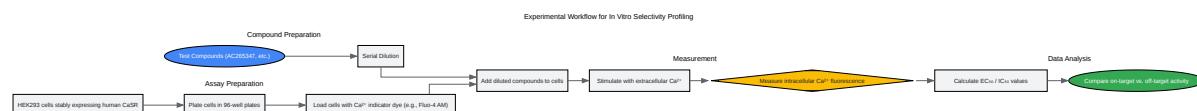
Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental context and the biological pathways involved, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Calcium-Sensing Receptor (CaSR) Signaling Pathway.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for In Vitro Selectivity Profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CaSR modulators.

In Vitro Calcium Mobilization Assay

This assay is fundamental for determining the potency and efficacy of compounds at the CaSR.

1. Cell Culture and Plating:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human Calcium-Sensing Receptor (HEK293-CaSR).
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain CaSR expression.
- Plating: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000-100,000 cells per well and incubated overnight at 37°C in a humidified 5% CO_2 atmosphere.

2. Dye Loading:

- The cell culture medium is removed, and cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution - HBSS) containing 20 mM HEPES.
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., 2-5 μ M Fluo-4 AM) in the salt solution for 45-60 minutes at 37°C.
- After incubation, the cells are washed again to remove excess dye.

3. Compound Treatment and Fluorescence Measurement:

- Test compounds (AC265347, cinacalcet, evocalcet) are serially diluted in the salt solution to the desired concentrations.
- The compound dilutions are added to the respective wells of the 96-well plate.
- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- A baseline fluorescence reading is taken before the addition of an extracellular calcium solution to stimulate the CaSR.
- Upon addition of the calcium solution, changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

4. Data Analysis:

- The fluorescence signal is normalized to the baseline.
- Concentration-response curves are generated by plotting the peak fluorescence response against the logarithm of the compound concentration.
- EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) values are calculated using a non-linear regression analysis (e.g., four-parameter logistic equation).

In Vivo Parathyroid Hormone (PTH) Release Assay in Rats

This assay assesses the ability of a compound to modulate PTH secretion in a whole-animal model.

1. Animal Model:

- Male Sprague-Dawley rats are typically used.
- Animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

- Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Compounds are administered orally (p.o.) or via another relevant route at various doses.
- A vehicle control group is included in each experiment.

3. Blood Sampling:

- Blood samples are collected at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 6, and 24 hours).
- Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point.
- Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

4. PTH Measurement:

- Plasma is separated by centrifugation.
- Intact PTH levels in the plasma samples are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat PTH.

5. Data Analysis:

- The percentage change in PTH levels from baseline is calculated for each treatment group at each time point.
- The dose-response relationship for PTH suppression is determined.

Conclusion

AC265347 emerges as a potent CaSR positive allosteric modulator with a distinct biased signaling profile and a favorable off-target profile compared to cinacalcet, particularly concerning CYP enzyme interactions. While cinacalcet and evocalcet are established therapeutic options, the unique pharmacological properties of AC265347 may offer a differentiated clinical profile. The provided experimental protocols serve as a foundation for the continued investigation and comparison of these and other novel CaSR modulators, which is essential for advancing the development of safer and more effective therapies for disorders of calcium homeostasis. Further comprehensive selectivity screening of these compounds would be invaluable to the research community to fully delineate their off-target profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Successful off-label use of cinacalcet HCl after standard therapy failure in a young man with pseudohypoparathyroidism Type 1b and vitamin D intoxication sequelae - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Compound: EVOCALCET (CHEMBL4297621) - ChEMBL [ebi.ac.uk]
3. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. Evocalcet - Wikipedia [en.wikipedia.org]

• To cite this document: BenchChem. [Comparative Selectivity Profiling of AC265347 and Other Calcium-Sensing Receptor Modulators]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183050#2-amino-n-2-4-morpholinyl-ethyl-benzamide-selectivity-profiling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com